C20H15Br2N3O4

Analytical chemistry Quality control Medicinal chemistry

C20H15Br2N3O4 is a synthetic organic small molecule with a molecular weight of approximately 521.15 g/mol and an exact mass of 518.942932 g/mol. It is characterized as a brominated heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine-derived core scaffold, as indicated by its InChI string: InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3.

Molecular Formula C20H15Br2N3O4
Molecular Weight 521.2 g/mol
Cat. No. B15173103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H15Br2N3O4
Molecular FormulaC20H15Br2N3O4
Molecular Weight521.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3
InChIKeyFRTLUKMXPFRRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C20H15Br2N3O4: Molecular Characterization and Procurement Baseline for a Dibrominated Heterocyclic Research Compound


C20H15Br2N3O4 is a synthetic organic small molecule with a molecular weight of approximately 521.15 g/mol and an exact mass of 518.942932 g/mol [1]. It is characterized as a brominated heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine-derived core scaffold, as indicated by its InChI string: InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3 [1]. This compound belongs to a class of chemical entities frequently explored in medicinal chemistry as kinase inhibitors or enzyme modulators, with the dibrominated aromatic substitution pattern and ethyl carboxylate ester functionality conferring distinct physicochemical properties that influence solubility, target binding, and metabolic stability compared to non-brominated or mono-halogenated structural analogs.

Why In-Class C20H15Br2N3O4 Analogs Cannot Be Assumed Interchangeable in Assay Development


Compounds containing the pyrazolo[1,5-a]pyrimidine core and dibrominated aromatic moieties exhibit pronounced structure-dependent variations in target engagement, selectivity profiles, and physicochemical behavior. The specific substitution pattern of C20H15Br2N3O4, featuring bromine atoms at distinct positions on the aromatic rings and an ethyl carboxylate ester group, directly dictates its molecular recognition properties, hydrogen-bonding capacity, and lipophilicity (cLogP) [1]. In bromodomain and kinase inhibitor scaffolds, even minor modifications—such as the positional isomerism of bromine substituents or the choice of ester versus carboxylic acid—can shift potency by more than an order of magnitude, alter cell permeability, or introduce off-target liabilities [2]. Consequently, substituting C20H15Br2N3O4 with a generic pyrazolopyrimidine derivative lacking identical bromination geometry or ester functionality may invalidate SAR hypotheses and compromise assay reproducibility.

Evidence-Limited Assessment: Verifiable Comparative Data for C20H15Br2N3O4 Differentiation


C20H15Br2N3O4 Structural Identity Verification for Reproducible Procurement

The definitive structural identity of C20H15Br2N3O4 is established by its InChI string, which encodes the precise connectivity and stereochemistry of the pyrazolo[1,5-a]pyrimidine core with two 4-bromophenyl substituents at N1 and C3 positions, and an ethyl carboxylate ester at C2. The InChI: InChI=1S/C20H15Br2N3O4/c1-2-29-20(28)16-15-17(25(23-16)14-9-5-12(22)6-10-14)19(27)24(18(15)26)13-7-3-11(21)4-8-13/h3-10,15,17H,2H2,1H3 uniquely resolves positional isomer ambiguity that could otherwise confound biological interpretation [1]. This level of structural specification enables unambiguous differentiation from closely related analogs such as C20H15BrN3O4 (mono-brominated variant) or C20H15Cl2N3O4 (dichloro analog), which may exhibit distinct target binding kinetics due to altered halogen bonding geometries and van der Waals interactions [2].

Analytical chemistry Quality control Medicinal chemistry

Predicted Lipophilicity (cLogP) Differentiation of C20H15Br2N3O4 Relative to Dehalogenated Scaffold

Based on the InChI-defined structure, C20H15Br2N3O4 is predicted to exhibit a cLogP value in the range of 3.8 to 4.5, driven by the presence of two lipophilic 4-bromophenyl substituents [1]. In contrast, the non-brominated core scaffold (pyrazolo[1,5-a]pyrimidine with phenyl substituents) would have a significantly lower cLogP, typically in the range of 2.0 to 3.0 [2]. This estimated ΔcLogP of approximately +1.5 to +2.0 log units for C20H15Br2N3O4 translates to roughly 30- to 100-fold higher lipophilicity, which directly impacts membrane permeability, plasma protein binding, and potential tissue distribution [2]. The higher lipophilicity conferred by the dibrominated architecture may enhance passive diffusion across lipid bilayers while also increasing the risk of off-target binding to hydrophobic protein pockets, a trade-off that distinguishes C20H15Br2N3O4 from less lipophilic in-class compounds in assay and cell-based studies.

Physicochemical profiling ADME prediction Medicinal chemistry

Molecular Weight Profile Distinguishes C20H15Br2N3O4 from Common Small-Molecule Probe Libraries

C20H15Br2N3O4 has a molecular weight of approximately 521.15 g/mol and an exact mass of 518.942932 g/mol [1]. This places it at the upper boundary of the typical small-molecule drug-like space (MW ≤ 500 Da) and distinguishes it from many kinase inhibitor fragments (MW 200–350 Da) and lead-like compounds (MW ≤ 350 Da) [2]. The dibrominated substitution pattern contributes significantly to this molecular weight profile, as each bromine atom adds approximately 79.9 Da relative to hydrogen substitution [2]. This higher molecular weight, combined with the presence of two bromine atoms and multiple hydrogen bond acceptors (N3O4 count), positions C20H15Br2N3O4 as a more advanced lead-like or chemical probe candidate rather than a fragment for initial hit identification. This distinction matters when selecting compounds for fragment-based screening versus late-stage lead optimization campaigns, where heavier, more decorated molecules are appropriate [2].

Chemical probe selection Library screening Medicinal chemistry

Recommended Research Applications for C20H15Br2N3O4 Based on Structural and Physicochemical Profile


Structure-Activity Relationship (SAR) Studies for Brominated Kinase or Bromodomain Inhibitor Scaffolds

The dibrominated pyrazolo[1,5-a]pyrimidine architecture of C20H15Br2N3O4 makes it suitable as a reference compound or positive control in SAR campaigns investigating the role of halogen substitution on target engagement and selectivity. Its two 4-bromophenyl substituents provide opportunities for halogen bonding interactions with backbone carbonyls or π-systems in kinase ATP-binding pockets or bromodomain acetyl-lysine recognition sites, as inferred from class-level knowledge of brominated heterocyclic inhibitors [1]. Researchers can compare C20H15Br2N3O4 against its mono-brominated or chloro-substituted analogs to quantify the contribution of bromine-mediated binding to potency (ΔpIC50) and selectivity across related targets. The ester functionality further permits chemical derivatization to carboxylic acid or amide analogs for probing the importance of hydrogen-bonding capacity at that position [1].

Cell-Based Permeability and Target Engagement Assays for Moderately Lipophilic Probes

Given its predicted cLogP range of 3.8–4.5, C20H15Br2N3O4 is well-suited for cell-based assays where adequate passive membrane permeability is required to achieve intracellular target exposure. Its lipophilicity, conferred by the dibrominated aromatic substituents, supports passive diffusion across lipid bilayers while remaining below thresholds typically associated with poor solubility or aggregation (cLogP > 5) [2]. This compound can be employed in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to validate intracellular binding to putative kinase or bromodomain targets, with the understanding that its higher molecular weight (≈521 g/mol) may influence the kinetics of cellular uptake relative to smaller, less lipophilic probes [2].

Analytical Reference Standard for Mass Spectrometry-Based Metabolite Identification Workflows

The distinct isotopic signature of C20H15Br2N3O4, resulting from the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), produces a characteristic M:(M+2):(M+4) isotope cluster at approximately 1:2:1 ratio [1]. This unique mass spectrometric fingerprint facilitates the unambiguous identification of the parent compound and its metabolites in complex biological matrices using high-resolution LC-MS/MS [2]. In ADME studies where this compound or structurally related analogs are evaluated, the bromine isotope pattern serves as a built-in tracer, enabling confident differentiation from endogenous metabolites or co-eluting matrix components. This analytical advantage is particularly valuable in metabolite profiling studies conducted in hepatocyte incubations or in vivo samples, where selective detection of brominated species reduces false-positive identification rates [2].

Computational Chemistry Validation of Halogen Bonding Contributions to Ligand Affinity

C20H15Br2N3O4 serves as an experimentally tractable test case for validating computational models of halogen bonding (XB) in protein-ligand complexes. The presence of two bromine atoms at the para positions of phenyl rings provides defined σ-hole donors capable of engaging in halogen bonds with Lewis basic sites in protein targets (e.g., backbone carbonyl oxygens, carboxylate side chains) [1]. Molecular docking and free energy perturbation (FEP) calculations can be benchmarked against experimental binding data for this compound and its des-bromo or chloro-substituted analogs to assess the accuracy of halogen bonding force field parameters in predicting ΔΔG contributions of XB interactions. Such validation studies are essential for improving the predictive power of structure-based drug design for halogen-enriched chemical series [2].

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